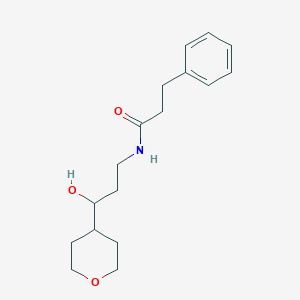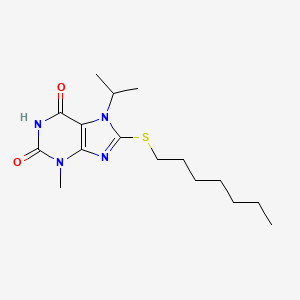
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A exerts its effects through the inhibition of protein-protein interactions. Specifically, it binds to the WD40 domain of the beta-catenin destruction complex, which is involved in the regulation of the Wnt signaling pathway. This leads to the stabilization of beta-catenin and the activation of downstream target genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to regulate glucose metabolism and improve insulin sensitivity in a mouse model of type 2 diabetes. This compound A has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A is its specificity for the WD40 domain of the beta-catenin destruction complex, which makes it a valuable tool for studying the Wnt signaling pathway. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A. One area of interest is its potential as a therapeutic agent for type 2 diabetes. Further studies could explore the mechanisms underlying its effects on glucose metabolism and insulin sensitivity. Additionally, there is potential for this compound A to be used in combination with other drugs for cancer treatment. Finally, more research is needed to fully understand the safety and toxicity profile of this compound A.
Synthesis Methods
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethanol to yield 2-chlorobenzoylthioethanol. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol and triethylamine to form 2-((tetrahydro-2H-pyran-4-yl)thio)ethyl 2-chlorobenzoate. Finally, the ester group is hydrolyzed with sodium hydroxide to produce this compound A.
Scientific Research Applications
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In a study conducted on breast cancer cells, this compound A was found to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, this compound A has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In a study on Alzheimer's disease, this compound A was found to improve cognitive function and reduce amyloid-beta levels in a mouse model.
properties
IUPAC Name |
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWOVCJNSBIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)




![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)

![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one](/img/structure/B2854417.png)
![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
